1,2,3-Trimethoxybenzene

Description

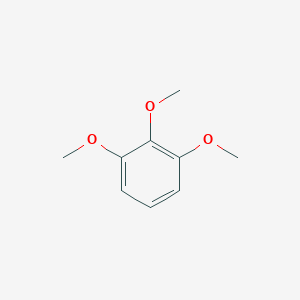

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUILBNAQILVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060899 | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

634-36-6 | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylsyringol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRE1O894FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trimethoxybenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological activities of 1,2,3-Trimethoxybenzene. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and logical scientific relationships.

Chemical Identity and Structure

1,2,3-Trimethoxybenzene, also known as pyrogallol (B1678534) trimethyl ether, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) (-OCH₃) groups at adjacent positions. This substitution pattern significantly influences its chemical reactivity and physical properties.

The key identifiers and structural representations for 1,2,3-Trimethoxybenzene are summarized below:

| Identifier | Value |

| IUPAC Name | 1,2,3-trimethoxybenzene |

| CAS Number | 634-36-6 |

| Molecular Formula | C₉H₁₂O₃ |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)OC |

| InChI | InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 |

| InChIKey | CRUILBNAQILVHZ-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of 1,2,3-Trimethoxybenzene are detailed in the following tables. This data is essential for its application in synthesis, formulation, and experimental design.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to dark beige powder or crystals |

| Melting Point | 43-47 °C |

| Boiling Point | 241 °C |

| Density | 1.112 g/mL at 25 °C |

| Vapor Pressure | 0.06 mmHg |

| Flash Point | >113 °C (>235.4 °F) - closed cup[2] |

| Solubility | Insoluble in water; Soluble in chloroform, DMSO, ethanol (B145695), and ether.[3] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.95 (t, 1H), 6.59 (d, 2H), 3.86 (s, 6H, -OCH₃), 3.85 (s, 3H, -OCH₃) |

| ¹³C NMR | Signals corresponding to methoxy carbons and distinct aromatic carbons.[4] |

| Infrared (IR) Spectroscopy | C-H aromatic stretching around 3099 cm⁻¹.[5] |

| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z 168. Key fragments at m/z 153 (loss of •CH₃), 125, 110, and 93. |

Experimental Protocols

Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol

1,2,3-Trimethoxybenzene is commonly synthesized by the methylation of pyrogallol. Several methods exist, with the use of dimethyl sulfate (B86663) in an alkaline medium being a prevalent laboratory-scale procedure.

Objective: To synthesize 1,2,3-Trimethoxybenzene via the methylation of pyrogallol.

Materials:

-

Pyrogallol (1,2,3-trihydroxybenzene)

-

Dimethyl sulfate

-

Aqueous sodium hydroxide (B78521) (35-40%)

-

Sodium hydrosulfite (optional, as an antioxidant)

-

Methanol or ethanol for recrystallization

-

Ether

-

Round-bottomed flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Detailed Methodology:

-

Reaction Setup: In a round-bottomed flask, dissolve 42 g (0.33 mole) of pyrogallol in an aqueous solution of sodium hydroxide. Some protocols also include the addition of an antioxidant like sodium hydrosulfite (10 g) to prevent oxidation of the pyrogallol.[6]

-

Methylation: While stirring the mixture and maintaining the temperature between 18-22 °C, add 146 mL of dimethyl sulfate dropwise over 3-4 hours.[6] A key consideration is to control the temperature, which should not exceed 45 °C to avoid side reactions.

-

Reaction Completion & Isolation: After the addition is complete and the exothermic reaction subsides, heat the mixture under reflux to ensure the reaction goes to completion. Cool the mixture, adding ice if necessary, and allow it to stand, often overnight, to facilitate precipitation.[6]

-

Work-up: Filter the resulting dark-colored precipitate and wash thoroughly with water. The crude product is then dissolved in ether, filtered to remove insoluble impurities, and the ether is evaporated.

-

Purification: Recrystallize the solid residue from dilute alcohol (methanol or ethanol) to yield colorless crystals of 1,2,3-Trimethoxybenzene.[6] The reported yield is approximately 70%.

Biological and Chemical Activities

Role as a Pharmaceutical Intermediate

1,2,3-Trimethoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the synthesis of 2,4-diamino-5-benzylpyrimidines. For instance, condensation of 1,2,3-trimethoxybenzene with 2,4-diamino-5-(hydroxymethyl)pyrimidine can yield 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine, a structural analog of the antibacterial drug Trimethoprim.[6]

Antioxidant and Antimicrobial Properties

As a derivative of pyrogallol, a known antioxidant, 1,2,3-Trimethoxybenzene is reported to possess antioxidant properties.[7] The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical. For methoxy-substituted benzenes that lack a phenolic hydroxyl group, the primary mechanism is likely single-electron transfer (SET) to form a radical cation. The electron-donating nature of the three methoxy groups enhances the stability of this resulting radical cation, thereby contributing to its antioxidant potential.[8]

Some studies also suggest that 1,2,3-Trimethoxybenzene may possess antimicrobial properties, although the specific mechanisms are not fully elucidated.[7] Its precursor, pyrogallol, is known to be produced by some plants as a defense against microbial pathogens.

Plant Metabolism

1,2,3-Trimethoxybenzene is recognized as a plant metabolite, having been identified in species such as Tetrapanax papyrifer.[3] While detailed biosynthetic pathways for the 1,2,3-isomer are not as well-documented as for other isomers like 1,3,5-trimethoxybenzene, it is understood that such compounds are derived from the shikimate pathway, which is responsible for the synthesis of aromatic compounds in plants.[4] The precursor, pyrogallol, can be formed from the decarboxylation of gallic acid, a downstream product of the shikimate pathway. Subsequent methylation steps would then lead to the formation of 1,2,3-Trimethoxybenzene.

Applications in Chemical Research

Beyond its role as a synthetic intermediate, 1,2,3-Trimethoxybenzene has been utilized in fundamental chemical research. For example, it has been employed as a solvent to study the effects of the medium on photoinduced electron-transfer (PET) reactions.[6] Its electron-rich aromatic system makes it an interesting subject for investigating electron transfer dynamics.

References

- 1. Microbial synthesis of pyrogallol using genetically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethoxybenzene is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document provides a comprehensive technical overview of its synthesis from pyrogallol (B1678534), a readily available starting material. The primary focus is on the methylation of pyrogallol, with detailed experimental protocols, quantitative data analysis, and a discussion of the underlying reaction mechanism. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

1,2,3-Trimethoxybenzene, also known as pyrogallol trimethyl ether, is a versatile organic compound with significant applications in the pharmaceutical industry.[1][2][3][4][5] Its structure serves as a foundational scaffold for the synthesis of more complex molecules with biological activity. The most common and direct route to 1,2,3-trimethoxybenzene is through the exhaustive methylation of pyrogallol (1,2,3-trihydroxybenzene).[6] This process, typically a Williamson ether synthesis, involves the deprotonation of the hydroxyl groups of pyrogallol followed by nucleophilic attack on a methylating agent.

This whitepaper will delve into the practical aspects of this synthesis, providing detailed experimental procedures and a comparative analysis of different methodologies.

Reaction Mechanism and Synthesis Pathway

The synthesis of 1,2,3-trimethoxybenzene from pyrogallol proceeds via a Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl groups of pyrogallol by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (B86663) or dimethyl carbonate, in an SN2 reaction. This process is repeated for all three hydroxyl groups to yield the final product.

Experimental Protocols

Several methods for the synthesis of 1,2,3-trimethoxybenzene from pyrogallol have been reported. The following sections provide detailed protocols for two common approaches.

Method 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide (B78521)

This classical approach utilizes dimethyl sulfate as the methylating agent and sodium hydroxide as the base.[7]

Procedure:

-

In a round-bottomed flask equipped with a thermometer and a reflux condenser, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide.

-

Gradually add 50 ml of dimethyl sulfate with continuous shaking, ensuring the temperature does not exceed 45°C.

-

Once the initial exothermic reaction subsides, heat the mixture to boiling under reflux.

-

After cooling, make the mixture alkaline with additional sodium hydroxide if necessary.

-

Filter the resulting precipitate and wash thoroughly with water.

-

Dissolve the crude product in ether, filter, and remove the ether by evaporation.

-

Recrystallize the residue from dilute alcohol to obtain colorless crystals of 1,2,3-trimethoxybenzene.

Method 2: Phase-Transfer Catalyzed Methylation

This method employs a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between the aqueous and organic phases, often leading to improved yields and milder reaction conditions.[8][9]

Procedure:

-

To a reactor, add 100 kg of pyrogallol, 200 kg of water, and 2 kg of tetrabutylammonium bromide and stir until mixed.

-

Slowly add 250 L of dimethyl sulfate and 180 L of 30% industrial liquid alkali, maintaining the temperature at approximately 35°C.

-

After the addition is complete, maintain the temperature for 3 hours, then raise the temperature to 95°C and hold for 2 hours.

-

Cool the mixture to 20°C to induce crystallization.

-

After 14 hours of crystallization, separate the crude product by centrifugation.

-

For purification, mix 100 kg of the crude product with 200 kg of ethanol (B145695) and 400 kg of water.

-

Heat the mixture to 90°C until all solids dissolve, then cool to 10°C for recrystallization.

-

After 14 hours, collect the purified product by centrifugation and dry.

-

Further purification can be achieved by distillation at 131°C.

Method 3: Green Synthesis using Dimethyl Carbonate

A more environmentally friendly approach utilizes dimethyl carbonate as the methylating agent, which is less toxic than dimethyl sulfate.[10]

Procedure:

-

The synthesis is carried out using pyrogallic acid and dimethyl carbonate with an ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), as a catalyst.

-

Optimized reaction conditions are a reaction temperature of 160°C, a molar ratio of pyrogallic acid to dimethyl carbonate of 1:6, and a reaction time of 7 hours.

-

The molar ratio of the ionic liquid catalyst to pyrogallic acid is 1:1.

Data Presentation

The following table summarizes the quantitative data from the different synthesis methods.

| Parameter | Method 1: Dimethyl Sulfate & NaOH | Method 2: Phase-Transfer Catalysis | Method 3: Dimethyl Carbonate |

| Methylating Agent | Dimethyl Sulfate | Dimethyl Sulfate | Dimethyl Carbonate |

| Base | Sodium Hydroxide | Industrial Liquid Alkali | Not specified (catalyzed) |

| Catalyst | None | Tetrabutylammonium Bromide | [Bmim]Br (Ionic Liquid) |

| Reaction Temperature | < 45°C, then boiling | 35°C, then 95°C | 160°C |

| Reaction Time | Not specified | 5 hours + crystallization | 7 hours |

| Yield | 70% (theoretical)[7] | Not explicitly stated | 92.60%[10] |

| Purity | Recrystallized product | High (after recrystallization and distillation) | High (corroborated by GC-MS and 1H NMR) |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 1,2,3-trimethoxybenzene can be visualized as follows:

Conclusion

The synthesis of 1,2,3-trimethoxybenzene from pyrogallol is a well-established and efficient process. While the classical method using dimethyl sulfate and sodium hydroxide provides a reliable route, modern variations employing phase-transfer catalysts or greener reagents like dimethyl carbonate offer significant improvements in terms of yield and environmental impact. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and environmental considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. 1,2,3-trimethoxybenzene, 634-36-6 [thegoodscentscompany.com]

- 2. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 1,2,3-Trimethoxybenzene (FDB011683) - FooDB [foodb.ca]

- 4. 1,2,3-Trimethoxybenzene - Pyrogallol trimethyl ether [sigmaaldrich.com]

- 5. 1,2,3-Trimethoxybenzene [webbook.nist.gov]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. prepchem.com [prepchem.com]

- 8. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents [patents.google.com]

- 9. Synthesis process of 1,2,3-trimethoxy benzene - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of 1,2,3-Trimethoxybenzene in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural occurrence of 1,2,3-trimethoxybenzene (also known as pyrogallol (B1678534) trimethyl ether) in the plant kingdom. It covers known plant sources, quantitative data, detailed experimental protocols for extraction and analysis, and a proposed biosynthetic pathway. This guide is intended to serve as a valuable resource for professionals in phytochemistry, natural product research, and drug development.

Natural Occurrence of 1,2,3-Trimethoxybenzene

1,2,3-Trimethoxybenzene is a phenolic compound and plant metabolite found in a limited but diverse range of species. Its presence is often associated with the essential oil or volatile fractions of plants. The precursor to this compound, pyrogallol (1,2,3-trihydroxybenzene), is widely distributed in the plant kingdom, often formed from the enzymatic breakdown of tannins, suggesting that the potential for its methylated derivatives to occur is significant.

Confirmed and potential sources include:

-

Tetrapanax papyrifer : This plant is a reported source of 1,2,3-trimethoxybenzene.

-

Camellia sinensis (Tea) : Tea is a known dietary source of 1,2,3-trimethoxybenzene.[1][2]

-

Elsholtzia Species : While direct evidence for 1,2,3-trimethoxybenzene is limited, the related insecticidal compound elemicin (B190459) (1,2,3-trimethoxy-5-allylbenzene) has been extracted from this genus, indicating a shared biosynthetic origin.

-

Acorus and Asarum Genera : Various isomers of trimethoxybenzene, such as asarone (B600218) (a 1,2,4-trimethoxybenzene (B152335) derivative), are significant components of the essential oils of Acorus calamus and Asarum species. This suggests that the enzymatic machinery for producing trimethoxylated phenylpropanoids is present in these genera.

Quantitative analysis of 1,2,3-trimethoxybenzene in plant matrices is not extensively documented in the scientific literature. The available data is summarized in the table below. It is important to note that concentrations can vary significantly based on the plant's genetics, growing conditions, harvesting time, and the specific tissue analyzed.

| Plant/Source Species | Plant Part / Form | Concentration | Reference |

| Camellia sinensis | Tea | 20 mg/kg | The Good Scents Company |

| Tetrapanax papyrifer | Not Specified | Presence Reported |

Note: Data from compiled databases, while useful, should be supplemented with primary research for specific applications.

Biosynthesis of 1,2,3-Trimethoxybenzene

The precise biosynthetic pathway for 1,2,3-trimethoxybenzene has not been fully elucidated in any plant species. However, based on the known biosynthesis of related phenylpropanoids and phenolic compounds, a hypothetical pathway can be proposed. This pathway originates from the shikimate pathway, a central route in plant secondary metabolism.

The key steps are hypothesized to be:

-

Formation of Gallic Acid : Derived from the shikimate pathway.

-

Decarboxylation : Gallic acid is decarboxylated to form the pyrogallol backbone.

-

Sequential O-Methylation : Three successive O-methylation reactions occur, where a methyl group is transferred from the donor molecule S-adenosyl-L-methionine (SAM) to each of the hydroxyl groups of pyrogallol. These reactions are catalyzed by specific O-methyltransferase (OMT) enzymes.[3][4][5] The exact OMTs responsible for the synthesis of 1,2,3-trimethoxybenzene in plants have yet to be identified.

Caption: A hypothetical pathway for the biosynthesis of 1,2,3-Trimethoxybenzene from the shikimate pathway.

Experimental Protocols

The isolation and quantification of 1,2,3-trimethoxybenzene from plant materials typically involve extraction of the volatile components followed by chromatographic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identification and quantification due to its high sensitivity and specificity.[6][7][8]

Caption: General workflow for the extraction and analysis of 1,2,3-Trimethoxybenzene from plant sources.

-

Collection : Collect fresh plant material (e.g., leaves, rhizomes, stems).

-

Drying : Air-dry the material in a well-ventilated area away from direct sunlight to prevent degradation of volatile compounds. Alternatively, freeze-drying can be used.

-

Grinding : Once completely dry, grind the plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

Method A: Hydrodistillation (for essential oils) [9]

-

Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask with distilled water.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask and collect the distillate over a period of 3-4 hours. The essential oil containing 1,2,3-trimethoxybenzene will separate from the aqueous phase.

-

Carefully collect the oil layer and dry it over anhydrous sodium sulfate.

-

Store the oil at 4°C in a sealed vial for subsequent GC-MS analysis.

Method B: Solvent Extraction [10]

-

Macerate a known quantity (e.g., 10 g) of the powdered plant material with a suitable non-polar solvent (e.g., hexane, dichloromethane, or ethyl acetate) at room temperature for 24-48 hours with occasional shaking.

-

Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process two more times to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting crude extract can be used directly for GC-MS analysis or subjected to further purification if necessary.

-

Sample Preparation for GC-MS : Prepare a solution of the extract or essential oil in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL). Add an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or a compound with similar properties not present in the sample) at a known concentration for quantification.[11]

-

GC-MS Instrumentation and Conditions :

-

Gas Chromatograph : Agilent GC system or equivalent.

-

Column : HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7][10]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector : Splitless mode, with an injection volume of 1 µL. Injector temperature set to 250°C.

-

Oven Temperature Program : Initial temperature at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 minutes. (Note: This program should be optimized for each specific plant matrix).

-

Mass Spectrometer :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Ion Source Temperature : 230°C.

-

Mass Range : Scan from m/z 40 to 500.

-

-

-

Identification : Identify 1,2,3-trimethoxybenzene by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should also be compared with established libraries such as NIST.

-

Quantification : Calculate the concentration of 1,2,3-trimethoxybenzene in the sample by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.

Conclusion and Future Directions

1,2,3-Trimethoxybenzene is a naturally occurring plant metabolite, though its distribution appears to be less widespread than other related phenolic compounds. Current knowledge identifies its presence in species like Tetrapanax papyrifer and Camellia sinensis. However, significant research gaps remain.

Future research should focus on:

-

Wider Screening : A systematic screening of a broader range of plant species, particularly within genera known to produce other trimethoxybenzene isomers like Acorus and Asarum, is needed to fully understand its distribution.

-

Quantitative Studies : There is a clear need for more robust quantitative studies to determine the concentration of 1,2,3-trimethoxybenzene in various plant tissues and under different environmental conditions.

-

Biosynthetic Pathway Elucidation : The hypothetical pathway presented here requires experimental validation. The identification and characterization of the specific O-methyltransferases involved in the sequential methylation of pyrogallol would be a significant advancement in understanding the biosynthesis of this compound.

-

Bioactivity Exploration : Further investigation into the biological and pharmacological activities of 1,2,3-trimethoxybenzene is warranted to explore its potential applications in drug development and other industries.

References

- 1. Showing Compound 1,2,3-Trimethoxybenzene (FDB011683) - FooDB [foodb.ca]

- 2. 1,2,3-Trimethoxybenzene - Immunomart [immunomart.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Tobacco O-Methyltransferases Involved in Phenylpropanoid Metabolism. The Different Caffeoyl-Coenzyme A/5-Hydroxyferuloyl-Coenzyme A 3/5-O-Methyltransferase and Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Classes Have Distinct Substrate Specificities and Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aua.gr [aua.gr]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,2,3-Trimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3-Trimethoxybenzene (CAS No. 634-36-6), a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for 1,2,3-Trimethoxybenzene.

¹H NMR Data

The ¹H NMR spectrum of 1,2,3-Trimethoxybenzene was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.98 | t | 1H | Ar-H (C5) |

| 6.60 | d | 2H | Ar-H (C4, C6) |

| 3.87 | s | 3H | OCH₃ (C2) |

| 3.86 | s | 6H | OCH₃ (C1, C3) |

Table 1: ¹H NMR data for 1,2,3-Trimethoxybenzene.

¹³C NMR Data

The ¹³C NMR spectrum of 1,2,3-Trimethoxybenzene was also recorded in CDCl₃.

| Chemical Shift (ppm) | Assignment |

| 153.5 | C1, C3 |

| 142.3 | C2 |

| 123.8 | C5 |

| 105.4 | C4, C6 |

| 60.9 | OCH₃ (C2) |

| 56.1 | OCH₃ (C1, C3) |

Table 2: ¹³C NMR data for 1,2,3-Trimethoxybenzene.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of 1,2,3-Trimethoxybenzene is outlined below.

Sample Preparation:

-

Weigh approximately 10-20 mg of 1,2,3-Trimethoxybenzene.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 20.5 ppm

-

-

¹³C NMR:

-

Observe Frequency: 100 MHz

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 238.8 ppm

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,2,3-Trimethoxybenzene exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2840 | Medium | C-H stretch (aromatic and methyl) |

| 1590, 1480 | Strong | C=C stretch (aromatic ring) |

| 1250-1020 | Strong | C-O stretch (aryl ether) |

| 810-750 | Strong | C-H bend (aromatic) |

Table 3: Key IR absorption bands for 1,2,3-Trimethoxybenzene.

Experimental Protocol for IR Spectroscopy (KBr Pellet)

Sample Preparation:

-

Grind a small amount (1-2 mg) of 1,2,3-Trimethoxybenzene with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of 1,2,3-Trimethoxybenzene is typically obtained using Electron Ionization (EI).[1]

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 153 | 55 | [M - CH₃]⁺ |

| 125 | 25 | [M - CH₃ - CO]⁺ |

| 95 | 15 | [C₆H₃O]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Table 4: Major fragments in the EI mass spectrum of 1,2,3-Trimethoxybenzene.[1]

Experimental Protocol for Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 1,2,3-Trimethoxybenzene (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

Instrument Parameters (for a standard GC-MS system):

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: Standard non-polar column (e.g., DB-5ms)

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 amu

-

Source Temperature: 230 °C

-

References

1,2,3-Trimethoxybenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

CAS Number: 634-36-6[1]

Molecular Weight: 168.19 g/mol [2]

This guide provides a comprehensive overview of 1,2,3-trimethoxybenzene, a versatile aromatic organic compound with applications in various scientific fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines its chemical properties, synthesis methods, biological activities, and analytical protocols to support its use in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | [2][3] |

| IUPAC Name | 1,2,3-trimethoxybenzene | [2] |

| Synonyms | Pyrogallol (B1678534) trimethyl ether, Methylsyringol | [4] |

| Appearance | White to dark beige powder/chunks | [5] |

| Melting Point | 42-48 °C | [6] |

| Boiling Point | 241 °C | [6] |

| Density | 1.112 g/mL at 25 °C | [6] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [7][8] |

| Flash Point | 112 °C | [6] |

Synthesis of 1,2,3-Trimethoxybenzene

Several methods for the synthesis of 1,2,3-trimethoxybenzene have been reported. A common laboratory-scale preparation involves the methylation of pyrogallol.

Experimental Protocol: Methylation of Pyrogallol

This protocol describes the synthesis of 1,2,3-trimethoxybenzene from pyrogallol using dimethyl sulfate (B86663) as the methylating agent.

Materials:

-

Pyrogallol

-

35% aqueous sodium hydroxide (B78521)

-

Dimethyl sulfate

-

Ether

-

Dilute alcohol

-

1-L round-bottomed flask

-

Thermometer

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide in a 1-L round-bottomed flask. The flask should be equipped with a thermometer.

-

Gradually add 50 ml of dimethyl sulfate with continuous shaking. Ensure the temperature does not exceed 45°C.[7]

-

Once the initial exothermic reaction subsides, boil the mixture under a reflux condenser.[7]

-

After cooling, if necessary, make the solution alkaline with sodium hydroxide.

-

Filter the dark-colored precipitate using a pump and wash it thoroughly with water.[7]

-

Dissolve the precipitate in ether and filter again.

-

Remove the ether on a water bath.

-

Recrystallize the residue from dilute alcohol to obtain colorless crystals of 1,2,3-trimethoxybenzene.[7]

Yield: Approximately 70% theoretical yield.[7]

A patented industrial process involves the reaction of guaiacol (B22219) with acetylchloride, followed by a series of reactions including hydrolysis, and methylation with dimethyl sulfate to yield 1,2,3-trimethoxybenzene.[9] Another green synthesis approach utilizes pyrogallic acid and dimethyl carbonate with an ionic liquid catalyst, achieving a high yield.[10]

Biological Activities and Potential Applications

1,2,3-Trimethoxybenzene has been identified as a compound with potential biological activities, making it a subject of interest in drug discovery and development.

Antioxidant Activity

While specific mechanistic studies on the antioxidant properties of 1,2,3-trimethoxybenzene are not extensively detailed in the currently available literature, its structural similarity to other phenolic compounds suggests potential radical scavenging activity. The following is a general protocol for assessing antioxidant activity using the DPPH assay, which can be adapted for 1,2,3-trimethoxybenzene.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.[11]

Materials:

-

1,2,3-Trimethoxybenzene

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

-

Trolox (as a standard)

Procedure:

-

Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol.[12]

-

Sample Preparation: Prepare a stock solution of 1,2,3-trimethoxybenzene in methanol. From this stock, prepare a series of dilutions (e.g., 50, 100, 200, 400, 800 μg/mL).[12]

-

Assay:

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12][13]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[11][12][13]

-

Calculation of Scavenging Activity:

-

Percentage of scavenging activity = [1 - (Absorbance of sample / Absorbance of control)] x 100.

-

The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

Antimicrobial Activity

Some studies suggest that 1,2,3-trimethoxybenzene may possess antimicrobial properties. To quantify this activity, the minimal inhibitory concentration (MIC) can be determined.

Experimental Protocol: Determination of Minimal Inhibitory Concentration (MIC)

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

1,2,3-Trimethoxybenzene

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a stock solution of 1,2,3-trimethoxybenzene in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the 96-well plate using nutrient broth.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include controls: a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for many bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. The results can be confirmed by measuring the optical density.

Signaling Pathways

Detailed studies specifically elucidating the effects of 1,2,3-trimethoxybenzene on key signaling pathways such as MAPK and NF-κB are currently limited in the public domain. However, many natural and synthetic compounds with similar structural features (e.g., flavonoids, other polyphenols) are known to modulate these pathways.[15] The mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis, and are often targets in drug development.[16][17][18][19][20][21] Further research is warranted to investigate the potential interaction of 1,2,3-trimethoxybenzene with these and other cellular signaling cascades.

Pharmacokinetics and Toxicology

Comprehensive in vivo pharmacokinetic and detailed toxicological data for 1,2,3-trimethoxybenzene are not extensively documented in the available literature.

Predicted Properties (from FooDB): [8]

| Property | Predicted Value |

| Water Solubility | 1.11 g/L |

| logP | 1.5 - 2.02 |

| Bioavailability | Yes |

| Rule of Five | Yes |

Toxicity Information:

-

Safety data sheets indicate that 1,2,3-trimethoxybenzene may cause skin, eye, and respiratory irritation.[6]

-

The acute oral LD50 in mice for the related compound 1,3,5-trimethoxybenzene (B48636) is reported as 1480 mg/kg.[22] However, specific LD50 data for the 1,2,3-isomer was not found.

-

It is listed as safe when used as a flavoring agent in food by the European Food Safety Authority (EFSA).[2]

Further studies are required to determine the absorption, distribution, metabolism, excretion (ADME), and a full toxicological profile of 1,2,3-trimethoxybenzene.

Analytical Methods

The quantification of 1,2,3-trimethoxybenzene in various matrices is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive method.

Experimental Protocol: Quantification by GC-MS

Principle:

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds in a sample.

Sample Preparation (General Guidelines for Biological Samples):

-

Extraction: The compound of interest needs to be extracted from the biological matrix (e.g., plasma, tissue homogenate). This can be achieved through liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, hexane) or solid-phase extraction (SPE).

-

Derivatization (if necessary): For compounds that are not sufficiently volatile or stable for GC analysis, a derivatization step may be required. However, 1,2,3-trimethoxybenzene is generally amenable to direct GC-MS analysis.

-

Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a small volume of a solvent suitable for GC injection (e.g., hexane, dichloromethane).

GC-MS Parameters (Illustrative):

-

Injector: Splitless mode, temperature ~250°C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Program: An initial temperature of ~60°C, held for a few minutes, followed by a temperature ramp (e.g., 10-30°C/min) to a final temperature of ~300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Detailed protocols for sample preparation and GC-MS analysis should be optimized and validated for the specific matrix being analyzed.[23][24][25][26][27]

Logical Relationships and Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 1,2,3-trimethoxybenzene.

Antioxidant Activity Assessment Workflow

Caption: Experimental workflow for the DPPH antioxidant assay.

References

- 1. 1,2,3-trimethoxybenzene, 634-36-6 [thegoodscentscompany.com]

- 2. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3-Trimethoxybenzene, 98+% | Fisher Scientific [fishersci.ca]

- 4. 1,2,3-Trimethoxybenzene [webbook.nist.gov]

- 5. fishersci.fr [fishersci.fr]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. prepchem.com [prepchem.com]

- 8. Showing Compound 1,2,3-Trimethoxybenzene (FDB011683) - FooDB [foodb.ca]

- 9. CN102557894B - Synthesis process of 1, 2, 3-trimethoxy benzene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. marinebiology.pt [marinebiology.pt]

- 12. researchgate.net [researchgate.net]

- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 15. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 20. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. uoguelph.ca [uoguelph.ca]

- 24. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. phcogj.com [phcogj.com]

Physical properties like melting point and boiling point of 1,2,3-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,2,3-Trimethoxybenzene, a significant compound in various chemical and pharmaceutical research domains. The following sections detail its key physical constants, the experimental methodologies for their determination, and a visualization of its synthesis process.

Core Physical Properties

1,2,3-Trimethoxybenzene, also known as pyrogallol (B1678534) trimethyl ether, is a polyether that presents as a white to off-white crystalline powder at room temperature.[1] Its physical characteristics are crucial for its handling, application in synthesis, and formulation in drug development.

Quantitative Data Summary

The key physical properties of 1,2,3-Trimethoxybenzene are summarized in the table below for easy reference and comparison. These values represent a consensus from various chemical suppliers and databases.

| Physical Property | Value | Units |

| Melting Point | 43 - 47 | °C |

| Boiling Point | 241 | °C |

| Density | 1.112 | g/mL at 25 °C |

| Molecular Weight | 168.19 | g/mol |

| Molecular Formula | C₉H₁₂O₃ | - |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the melting and boiling points of organic compounds like 1,2,3-Trimethoxybenzene.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This property is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline 1,2,3-Trimethoxybenzene is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height in the capillary should be approximately 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4] A thermometer is positioned to accurately measure the temperature of the block.

-

Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[4][5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).[4][6] For a pure compound, this range should be narrow (0.5-1.0 °C).[4]

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil or an aluminum block)

-

Rubber band or thread

Procedure:

-

Sample Preparation: A few drops of the liquid sample (if 1,2,3-Trimethoxybenzene is melted) are placed into a small test tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.[1][7]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is at the same level as the thermometer bulb.[1] This assembly is then immersed in a heating bath.[1]

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[8] This procedure should be repeated to ensure accuracy.[1]

Synthesis Workflow

While various methods exist for the synthesis of 1,2,3-Trimethoxybenzene, a common laboratory and industrial approach involves the methylation of pyrogallol. The following diagram illustrates a typical workflow for this synthesis.

Caption: Synthesis workflow for 1,2,3-Trimethoxybenzene from pyrogallol.

References

- 1. pharmacyinfoline.com [pharmacyinfoline.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 1,2,3-Trimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3-trimethoxybenzene in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Topic: Solubility of 1,2,3-Trimethoxybenzene

1,2,3-Trimethoxybenzene is an organic compound with the chemical formula C₉H₁₂O₃. Its solubility is a critical parameter in a wide array of applications, from organic synthesis to pharmaceutical formulation. The presence of three methoxy (B1213986) groups on the benzene (B151609) ring imparts a degree of polarity to the molecule, influencing its interaction with different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1,2,3-trimethoxybenzene. It is important to note that comprehensive, systematically determined solubility data across a wide range of solvents and temperatures is not extensively available in public literature. The data presented here has been compiled from various sources.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Observations |

| Water | Not Specified | Insoluble[1] | - | Predicted aqueous solubility of 1.11 g/L |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | ~0.59 M | Hygroscopic; ultrasonic assistance may be needed. |

| Chloroform | Not Specified | Slightly Soluble[2] | - | - |

| Ethyl Acetate | Not Specified | Soluble[3] | - | - |

| Toluene | Not Specified | Soluble[3] | - | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL[4] | ≥ 0.015 M | Clear solution; for in vivo formulations.[4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL[4] | ≥ 0.015 M | Clear solution; for in vivo formulations.[4] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL[4] | ≥ 0.015 M | Clear solution; for in vivo formulations.[4] |

Note: The molecular weight of 1,2,3-trimethoxybenzene (168.19 g/mol ) was used for molar solubility calculations.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like 1,2,3-trimethoxybenzene.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This is a conventional and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

1,2,3-Trimethoxybenzene

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 1,2,3-trimethoxybenzene to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid, centrifuge the sample at a high speed.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of 1,2,3-trimethoxybenzene.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Method 2: High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Materials:

-

1,2,3-Trimethoxybenzene stock solution (e.g., in DMSO)

-

Aqueous buffer or solvent of interest

-

96-well microplates

-

Plate shaker

-

Plate reader (e.g., nephelometer, UV-Vis spectrophotometer)

Procedure:

-

Compound Addition: Dispense the 1,2,3-trimethoxybenzene stock solution into the wells of a microplate.

-

Solvent Addition: Add the aqueous buffer or solvent of interest to each well.

-

Mixing and Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or the absorbance using a UV-Vis plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for the Shake-Flask Solubility Method.

Caption: Factors Influencing the Solubility of a Compound.

References

Initial Biological Activity Screening of 1,2,3-Trimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethoxybenzene, a methoxy-substituted phenol, is a compound of interest in medicinal chemistry due to its structural relation to other biologically active molecules. However, a comprehensive screening of its initial biological activities is not extensively documented in publicly available literature. This technical guide synthesizes the available information on 1,2,3-Trimethoxybenzene and its structural isomers, providing a framework for its systematic biological evaluation. This document outlines standard experimental protocols for assessing cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities, and presents data templates for the clear and comparative presentation of potential findings. While specific quantitative data for 1,2,3-Trimethoxybenzene is sparse, this guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction

1,2,3-Trimethoxybenzene, also known as pyrogallol (B1678534) trimethyl ether, is an aromatic organic compound with the chemical formula C₉H₁₂O₃. Its structure, featuring a benzene (B151609) ring substituted with three methoxy (B1213986) groups at adjacent positions, makes it an interesting candidate for biological activity screening. The presence and position of methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets.

While its isomers, particularly 1,2,4-trimethoxybenzene, have been investigated for activities such as the inhibition of the NLRP3 inflammasome, data on 1,2,3-Trimethoxybenzene remains limited. This guide aims to bridge this gap by providing a structured approach to its initial biological screening.

Known Biological Activities and Comparative Analysis

Direct studies on the biological activities of 1,2,3-Trimethoxybenzene are not abundant in the scientific literature. However, comparative analysis with its isomers and parent compound, pyrogallol, can offer valuable insights.

Anti-inflammatory Activity: A notable study has demonstrated that unlike its isomer 1,2,4-trimethoxybenzene, 1,2,3-Trimethoxybenzene does not inhibit the activation of the NLRP3 inflammasome . The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. This finding underscores the critical role of the methoxy group substitution pattern in determining biological activity.

Antioxidant and Antimicrobial Potential: General statements in chemical databases suggest potential antioxidant and antimicrobial properties for 1,2,3-Trimethoxybenzene. However, specific quantitative data from standardized assays are lacking.

Proposed Experimental Protocols for Biological Screening

To systematically evaluate the biological potential of 1,2,3-Trimethoxybenzene, a series of standardized in vitro assays are recommended.

Cytotoxicity Assessment

A primary step in screening any compound for biological activity is to determine its cytotoxicity to establish a therapeutic window.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of 1,2,3-Trimethoxybenzene is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity Screening

The potential of 1,2,3-Trimethoxybenzene to inhibit the growth of pathogenic microbes can be assessed using the following protocol.

Experimental Protocol: Broth Microdilution Method

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to reach the logarithmic growth phase.

-

Compound Preparation: 1,2,3-Trimethoxybenzene is dissolved in a suitable solvent and serially diluted in a 96-well microplate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is plated on agar (B569324) plates. The lowest concentration that results in no colony formation is the MBC/MFC.

Antioxidant Capacity Evaluation

The free radical scavenging ability of 1,2,3-Trimethoxybenzene can be quantified using the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. A stock solution of 1,2,3-Trimethoxybenzene and a positive control (e.g., ascorbic acid) are also prepared.

-

Assay Procedure: In a 96-well plate, serial dilutions of the test compound and the positive control are mixed with the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined graphically.

Data Presentation

For a clear and comparative analysis of the screening results, all quantitative data should be summarized in structured tables.

Table 1: Cytotoxic Activity of 1,2,3-Trimethoxybenzene

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 24 | Data to be determined |

| 48 | Data to be determined | |

| A549 | 24 | Data to be determined |

| 48 | Data to be determined | |

| HEK293 | 24 | Data to be determined |

| 48 | Data to be determined |

Table 2: Antimicrobial Activity of 1,2,3-Trimethoxybenzene

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data to be determined | Data to be determined |

| Escherichia coli | ATCC 25922 | Data to be determined | Data to be determined |

| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined |

Table 3: Antioxidant Activity of 1,2,3-Trimethoxybenzene

| Assay | IC₅₀ (µM) |

| DPPH Radical Scavenging | Data to be determined |

| Ascorbic Acid (Control) | Reference Value |

Visualizations

Diagrams are essential for illustrating experimental workflows and potential mechanisms of action.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Comparative effect on the NLRP3 inflammasome pathway.

Conclusion and Future Directions

The initial biological screening of 1,2,3-Trimethoxybenzene is an area ripe for investigation. While current data is sparse, the established protocols and comparative knowledge of its isomers provide a clear path forward. The confirmed lack of NLRP3 inflammasome inhibition by 1,2,3-Trimethoxybenzene, in contrast to its 1,2,4-isomer, highlights the nuanced structure-activity relationships within this class of compounds and warrants further investigation into other potential biological targets. Future research should focus on executing the outlined screening cascade to generate robust quantitative data on the cytotoxic, antimicrobial, and antioxidant properties of 1,2,3-Trimethoxybenzene. These findings will be crucial in determining its potential as a lead compound for drug development.

The Enigmatic Role of 1,2,3-Trimethoxybenzene as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethoxybenzene, a volatile organic compound, is an intriguing plant metabolite with a growing body of research suggesting its significant role in plant defense and chemical ecology. This technical guide provides a comprehensive overview of the current understanding of 1,2,3-trimethoxybenzene in the plant kingdom, covering its biosynthesis, physiological functions, and ecological interactions. This document synthesizes available quantitative data, details experimental protocols for its study, and visualizes key pathways to serve as a valuable resource for researchers in phytochemistry, chemical ecology, and drug discovery.

Introduction

1,2,3-Trimethoxybenzene is a methoxylated phenolic compound that has been identified in various plant species. As a volatile organic compound, it contributes to the chemical profile of plants and mediates interactions with their environment. Its biological activities, including allelopathic, antifungal, and insecticidal properties, position it as a molecule of interest for the development of novel agrochemicals and pharmaceuticals. This guide aims to consolidate the current knowledge on 1,2,3-trimethoxybenzene as a plant metabolite, providing a foundation for future research and application.

Natural Occurrence and Quantitative Data

1,2,3-Trimethoxybenzene has been reported in a limited number of plant species, as well as in other natural sources. The concentrations can vary significantly depending on the plant species, tissue type, and environmental conditions.

| Source | Plant/Organism | Concentration | Reference |

| Plant | Tetrapanax papyrifer | Present in essential oil (specific concentration not reported) | [1] |

| Plant | Camellia sinensis (Tea) | Identified as a volatile component; quantitative data varies by tea type | [2][3] |

| Other | Dried Bonito | Not specified | |

| Other | Wood Smoke | Not specified |

Biosynthesis of 1,2,3-Trimethoxybenzene

The precise biosynthetic pathway of 1,2,3-trimethoxybenzene in plants has not been fully elucidated. However, based on the biosynthesis of other methoxylated phenols, a putative pathway can be proposed, originating from the shikimate pathway and involving the key intermediate, pyrogallol (B1678534).

The shikimate pathway is a primary metabolic route in plants for the synthesis of aromatic amino acids and other phenolic compounds[4][5]. Pyrogallol, or 1,2,3-trihydroxybenzene, is a known plant-produced phenolic compound that can be formed from gallic acid through decarboxylation[6]. The subsequent methylation of pyrogallol is likely catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs)[7][8][9][10]. While a specific plant OMT that sequentially methylates pyrogallol to 1,2,3-trimethoxybenzene has not yet been characterized, a fungal OMT from Flammulina velutipes has been shown to methylate pyrogallol structures[11]. This provides a strong indication of a similar enzymatic mechanism in plants.

Putative Biosynthetic Pathway:

Physiological and Ecological Roles

The presence of 1,2,3-trimethoxybenzene in plants suggests its involvement in various physiological and ecological processes, primarily related to defense.

Allelopathic Activity

Allelopathy is the chemical inhibition of one plant by another. While direct studies on the allelopathic effects of 1,2,3-trimethoxybenzene are limited, related phenolic compounds are known to exhibit such properties. It is hypothesized that 1,2,3-trimethoxybenzene, when leached from plant tissues into the soil, could inhibit the germination and growth of competing plant species.

Antifungal Activity

Insecticidal Activity

Volatile organic compounds play a crucial role in plant-insect interactions, acting as attractants, repellents, or toxins. 1,2,4-trimethoxybenzene, an isomer of 1,2,3-trimethoxybenzene, is known to have insect repellent properties[12]. This suggests that 1,2,3-trimethoxybenzene may also possess insecticidal or insect-repellent activities, contributing to the plant's defense against herbivory.

Logical Relationship of Ecological Roles:

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and bioactivity assessment of 1,2,3-trimethoxybenzene from plant sources.

Extraction and Quantification: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile compounds like 1,2,3-trimethoxybenzene from a plant matrix.

Workflow for HS-SPME-GC-MS Analysis:

Detailed Protocol:

-

Sample Preparation:

-

Weigh approximately 1-5 g of fresh plant material (e.g., leaves, flowers) and place it into a 20 mL headspace vial.

-

Add a known amount of an internal standard (e.g., 1-bromo-2,4,6-trimethoxybenzene) for quantification.

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

HS-SPME:

-

Use a SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) for broad-range volatile analysis.

-

Incubate the vial at a constant temperature (e.g., 70°C) for a set equilibration time (e.g., 15 min).

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 45 min) under constant agitation.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program:

-